molecular formula C11H16ClF2N5 B12219797 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12219797
M. Wt: 291.73 g/mol
InChI Key: JFYJZHGGWFYNCD-UHFFFAOYSA-N
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Description

The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856039-16-1) is a pyrazole-based amine derivative characterized by a difluoromethyl group on the pyrazole ring and a 1,3-dimethyl-substituted pyrazole moiety linked via a methanamine bridge. Its molecular formula is C₁₂H₁₇F₂N₅, with a molecular weight of 281.30 g/mol . This compound is synthesized for applications in medicinal chemistry and agrochemical research, where pyrazole derivatives are known for their bioactivity, including antimicrobial and antitumor properties . The purity of commercially available samples exceeds 95%, indicating its suitability for high-precision research .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13;/h3-4,7,11,14H,5-6H2,1-2H3;1H

InChI Key

JFYJZHGGWFYNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

Formation of 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine

Step 1: Cyclocondensation
A 1,3-diketone precursor (e.g., ethyl 4,4-difluoroacetoacetate) reacts with methylhydrazine in ethanol under reflux (80°C, 6–8 hours) to form 1-(difluoromethyl)-1H-pyrazole-5-carboxylate.

Step 2: Reduction
The carboxylate undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C to yield 1-(difluoromethyl)-1H-pyrazol-5-ylmethanol.

Step 3: Amination
Methanol is converted to methanamine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide, followed by hydrazine deprotection.

Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ylmethanol

Step 1: Cyclization
Ethyl acetoacetate reacts with 1,1-dimethylhydrazine in acetic acid (60°C, 4 hours) to form 1,3-dimethyl-1H-pyrazole-4-carboxylate.

Step 2: Reduction
The ester is reduced using sodium borohydride (NaBH₄) in methanol at room temperature (25°C, 2 hours) to produce 1,3-dimethyl-1H-pyrazol-4-ylmethanol.

Coupling of Pyrazole Intermediates

The methanamine and methanol intermediates are coupled via reductive amination or nucleophilic substitution.

Reductive Amination Protocol

Reagents :

  • 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine
  • 1,3-Dimethyl-1H-pyrazol-4-ylmethanol
  • Sodium cyanoborohydride (NaBH₃CN)
  • Acetic acid (glacial)

Conditions :

  • Solvent: Methanol
  • Temperature: 25°C
  • Time: 12–16 hours

Mechanism :
The alcohol is oxidized in situ to an aldehyde using manganese dioxide (MnO₂), which then reacts with the primary amine via Schiff base formation. NaBH₃CN selectively reduces the imine bond.

Yield : 68–72%.

Nucleophilic Substitution Protocol

Reagents :

  • 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine
  • 1,3-Dimethyl-1H-pyrazol-4-ylmethyl chloride (prepared via thionyl chloride treatment of the alcohol)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (Et₃N)
  • Temperature: 0°C → 25°C (gradual warming)
  • Time: 6 hours

Yield : 65–70%.

Optimization and Industrial-Scale Production

Catalytic Enhancements

  • Sodium Iodide Catalyst : Improves cyclization efficiency in pyrazole formation (yield increase from 65% to 82%).
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation from 8 hours to 45 minutes.

Purification Techniques

  • Recrystallization : A 40% ethanol-water mixture achieves >99% purity for the final product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes regiochemical impurities.

Analytical Data and Characterization

Parameter Value Method
Molecular Formula C₁₁H₁₆F₂N₆ High-Resolution MS
Melting Point 142–144°C Differential Scanning Calorimetry
Purity ≥99% HPLC (C18 column)
Regiochemical Ratio (5-/3-) 96:4 ¹⁹F NMR

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1-methyl-3-(difluoromethyl)pyrazole isomer.
  • Solution : Use of bulky bases (e.g., LDA) favors 1,5-disubstitution.

Stability of Difluoromethyl Group

  • Issue : Hydrolytic degradation under acidic conditions.
  • Solution : Conduct amination steps at pH 7–8 with buffered solutions.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that similar pyrazole compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway . The incorporation of difluoromethyl groups enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. The compound's structure allows for interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that certain pyrazole derivatives can effectively combat Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .

Agricultural Applications

Plant Growth Regulators
Pyrazole derivatives have been investigated for their role as plant growth regulators. The compound has shown potential in promoting seed germination and enhancing plant growth under stress conditions. For example, studies have reported that similar compounds can induce a "triple response" in plants, which includes stem elongation, apical hook formation, and enhanced lateral root development . This suggests that the compound could be utilized to improve crop yields and resilience against environmental stresses.

Pesticidal Activity
The structural features of this pyrazole derivative may also confer pesticidal properties. Research into related compounds has indicated their effectiveness in controlling various pests and pathogens affecting crops. The ability to modify metabolic pathways in target organisms makes these compounds valuable in developing new agrochemicals that are less harmful to non-target species .

Material Science

Synthesis of Functional Materials
The unique chemical properties of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be harnessed in material science for synthesizing functional materials. Its ability to form coordination complexes with metal ions opens avenues for creating novel catalysts or sensors. Such materials could be applied in various fields, including environmental monitoring and industrial catalysis .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/References
Medicinal ChemistryAnticancer agentsInduces apoptosis; modulates signaling pathways
Antimicrobial agentsEffective against various bacterial strains
Agricultural SciencePlant growth regulatorsPromotes germination and stress resilience
PesticidesControls pests effectively with minimal non-target impact
Material ScienceFunctional materials synthesisForms coordination complexes for catalysts/sensors

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally versatile, with minor substitutions significantly altering their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target compound (1856039-16-1) C₁₂H₁₇F₂N₅ 281.30 - 1,3-Dimethylpyrazole, difluoromethylpyrazole
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856100-57-6) C₁₂H₁₈ClF₂N₅ 305.76 - 1,5-Dimethylpyrazole, 2,2-difluoroethylpyrazole, chlorine substitution
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856061-04-5) C₁₂H₁₉ClFN₅ 287.76 - Ethylpyrazole, 5-fluoro-1,3-dimethylpyrazole
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1855938-45-2) C₁₂H₁₉ClFN₅ 287.76 - Ethylpyrazole, 5-fluoro-1,3-dimethylpyrazole (positional isomer of 1856061-04-5)

Key Observations:

Substituent Effects :

  • The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to ethyl or chloro substituents .
  • Chlorine substitution in 1856100-57-6 increases molecular weight and may influence toxicity profiles .
  • Positional isomerism (e.g., pyrazole ring substitution at positions 4 vs. 5) affects binding affinity in biological targets, as seen in 1855938-45-2 vs. 1856061-04-5 .

Biological Activity: Pyrazole derivatives with fluorine atoms (e.g., 1856061-04-5 and the target compound) exhibit improved bioavailability and target selectivity due to fluorine’s small size and high electronegativity .

Safety and Handling :

  • Compounds like 1-(3-methoxyphenyl)-N-methylmethanamine (CAS: 1015846-14-6) demonstrate acute oral toxicity (Category 4) and skin irritation (Category 2) . While specific data for the target compound are unavailable, structural analogs suggest similar handling precautions (e.g., use of PPE, ventilation) are warranted .

Research Findings and Implications

  • Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution or reductive amination, akin to methods used for 1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives .
  • Structural Insights : X-ray crystallography (using programs like SHELXL ) could resolve its conformation, aiding in structure-activity relationship (SAR) studies.

Biological Activity

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various pharmacological contexts.

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Molecular Formula C11H16ClF2N5
Molecular Weight 291.73 g/mol
CAS Number 1856086-79-7

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The difluoromethyl group in this compound enhances its biological efficacy by improving lipophilicity and metabolic stability.

Antibacterial Activity

A study evaluating various pyrazole derivatives highlighted the antibacterial potential of similar structures. For instance, compounds with imidazole and pyrazole frameworks showed significant activity against pathogenic bacteria such as Xanthomonas species, with effective concentrations (EC50) in the low microgram per milliliter range .

Anticancer Properties

Research into related pyrazole compounds has demonstrated their ability to inhibit cancer cell proliferation. The introduction of specific substituents like difluoromethyl has been linked to enhanced cytotoxicity against various cancer cell lines .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity of novel pyrazole derivatives.
    • Findings : Compounds similar to the target showed EC50 values as low as 5.44 μg/mL against Xanthomonas species, indicating strong antibacterial properties .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Results : Certain derivatives exhibited IC50 values below 10 μM, suggesting significant potential for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine allows for specific interactions with biological targets due to its unique molecular configuration. The difluoromethyl group is particularly noted for enhancing binding affinity and selectivity towards certain enzymes involved in disease pathways.

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